molecular formula C22H26N2O4 B2475696 Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate CAS No. 1235240-73-9

Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate

Cat. No.: B2475696
CAS No.: 1235240-73-9
M. Wt: 382.46
InChI Key: MLWDTVAWOKWYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Connectivity

The compound has the molecular formula C$${22}$$H$${26}$$N$${2}$$O$${4}$$ and a molecular weight of 382.5 g/mol . Its IUPAC name, phenyl 4-[(2-phenoxypropanamido)methyl]piperidine-1-carboxylate, reflects the sequential substitution pattern on the piperidine ring:

  • A phenyl carboxylate group at position 1.
  • A phenoxypropanamido-methyl substituent at position 4.

The canonical SMILES string, CC(C(=O)NCC1CCN(CC1)C(=O)OC2=CC=CC=C2)OC3=CC=CC=C3 , highlights the connectivity of the piperidine ring (N1), amide linkage, and ester functionalities.

Constitutional Isomerism

Constitutional isomerism may arise from:

  • Positional isomerism : Alternative substitution patterns on the piperidine ring (e.g., substituents at positions 2 or 3 instead of 4).
  • Functional group isomerism : Variations in the ester or amide groups, such as replacing the phenyl carboxylate with a methyl ester.
  • Stereoisomerism : While not constitutional, the chiral centers at the propanamido group (C2) and piperidine ring (C4) permit enantiomeric forms.
Property Value Source
Molecular formula C$${22}$$H$${26}$$N$${2}$$O$${4}$$
Molecular weight 382.5 g/mol
Hybridization (amide N) sp$$^2$$

Properties

IUPAC Name

phenyl 4-[(2-phenoxypropanoylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-17(27-19-8-4-2-5-9-19)21(25)23-16-18-12-14-24(15-13-18)22(26)28-20-10-6-3-7-11-20/h2-11,17-18H,12-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWDTVAWOKWYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(CC1)C(=O)OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate typically involves multistep reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the amide or ester functionalities using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and phenoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted phenyl or phenoxy derivatives.

Scientific Research Applications

Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, ion channels, and enzymes involved in signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences between the target compound and two related piperidine derivatives from the provided evidence:

Compound Substituents at 4-Position Substituents at 1-Position Key Functional Groups
Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate (Target) Phenoxypropanamido methyl Phenyl ester Ester, amide, aromatic ether
1-Benzyl-4-[N-(1-oxopropyl)]-N-phenylpiperidinecarboxylate () N-phenylpropionamide Benzyl Amide, benzyl, methoxycarbonyl
4-(Phenylamino)-1-(phenylmethyl)piperidinecarboxylic acid HCl () Phenylamino Benzyl Carboxylic acid (HCl salt), benzyl, amine

Key Observations :

  • Amide vs. Ester Linkages: The target compound’s phenoxypropanamido group introduces an aromatic ether linkage absent in ’s N-phenylpropionamide. This may enhance metabolic stability compared to aliphatic amides .
  • Ionization State : ’s carboxylic acid hydrochloride salt has higher aqueous solubility, whereas the target’s ester group likely reduces polarity, favoring membrane permeability .

Comparison :

  • Efficiency : ’s high yield (79.9%) suggests robust acylation and purification steps, which could inform optimization for the target compound’s synthesis.
  • Challenges: The target’s phenoxypropanamido group may require orthogonal protection strategies to avoid side reactions during esterification.

Physicochemical and Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) :

  • Target Compound : Anticipated ¹H NMR signals include aromatic protons (δ 7.2–7.4 ppm), ester methyl groups (δ ~3.8 ppm), and piperidine methylene protons (δ 2.2–3.0 ppm), similar to ’s piperidinecarboxylate .
  • Compound : Distinct signals at δ 3.78 ppm (methoxycarbonyl) and δ 0.94 ppm (propionyl methyl) highlight its aliphatic side chain .

Mass Spectrometry :

  • The target compound’s molecular formula (C₂₃H₂₆N₂O₄) would yield a molecular ion at m/z 394, comparable to ’s C₂₃H₂₈N₂O₃ (m/z 380) .

Biological Activity

Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H26N2O3
  • Molecular Weight : 342.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological pathways. The compound is hypothesized to act as an inhibitor for certain enzymes, particularly those involved in the endocannabinoid system.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit monoacylglycerol lipase (MAGL), which plays a role in lipid metabolism and has implications in pain and inflammation modulation.
  • Receptor Modulation : It may interact with cannabinoid receptors, influencing neurotransmitter release and potentially affecting mood and pain perception.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM)
OVCAR-3 (Ovarian)31.5
COV318 (Ovarian)43.9

These findings suggest that the compound selectively targets cancer cells that overexpress MAGL, indicating a potential therapeutic application in oncology.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary studies indicate effectiveness against a range of bacterial strains, suggesting a possible role in treating infections.

Case Studies

  • Study on MAGL Inhibition : A study conducted by researchers investigated the effects of various derivatives of piperidine compounds on MAGL inhibition. The results indicated that modifications to the phenyl ring significantly enhanced inhibitory potency, with some derivatives showing IC50 values as low as 0.84 µM .
  • Antiproliferative Effects : Another research effort assessed the antiproliferative effects of related compounds on ovarian cancer cell lines, confirming that structural variations influenced biological activity significantly .

Research Findings

Research indicates that structural modifications to piperidine derivatives can lead to enhanced biological activity. For instance, introducing hydroxyl groups or altering substituents on the phenyl ring has been shown to improve interactions with target enzymes and receptors .

Q & A

Q. What are the optimal synthetic routes for Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate?

Methodological Answer:

  • Step 1: Piperidine Ring Formation
    Start with a piperidine precursor (e.g., 4-aminomethylpiperidine) and perform cyclization under basic conditions (e.g., NaHCO₃) to ensure ring stability .
  • Step 2: Amide Bond Formation
    React the piperidine derivative with 2-phenoxypropanoic acid using coupling agents like HATU or EDC in DMF, monitoring completion via TLC .
  • Step 3: Esterification
    Introduce the phenyl ester group via reaction with phenyl chloroformate in anhydrous toluene at 60–80°C, followed by purification via column chromatography (hexane/EtOAc gradient) .
  • Optimization Tips:
    Adjust solvent polarity and catalyst ratios (e.g., DMAP for esterification) to improve yields (>70%). Use HPLC to confirm purity (>95%) .

Q. How can the compound’s structure be rigorously characterized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    Use ¹H/¹³C NMR to confirm substituent positions (e.g., phenoxy group integration at δ 6.8–7.4 ppm, piperidine methylene at δ 3.2–3.8 ppm) .
  • Mass Spectrometry (MS):
    High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 439.2) .
  • X-ray Crystallography:
    If single crystals form (e.g., via slow evaporation in EtOAc), resolve 3D conformation to analyze steric effects .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Antimicrobial Testing:
    Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with reference drugs like ciprofloxacin .
  • Cytotoxicity Screening:
    Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Normalize results to positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Methyl Scanning:
    Systematically replace hydrogen atoms with methyl groups on the phenoxy or piperidine ring to assess steric/electronic effects. Compare IC₅₀ values in enzyme inhibition assays .

  • Functional Group Modifications:
    Substitute the phenyl ester with tert-butyl or benzyl groups to evaluate metabolic stability. Use logP calculations (e.g., ACD/Labs) to predict bioavailability .

  • Data Table Example:

    DerivativeR GroupIC₅₀ (µM)LogP
    ParentPhenyl12.33.2
    tert-Butylt-Bu8.72.9
    BenzylBn15.13.5

Q. How to resolve contradictions in reported biological data (e.g., analgesic vs. no activity)?

Methodological Answer:

  • Orthogonal Assays:
    Validate pain modulation using both thermal (e.g., tail-flick) and chemical (e.g., acetic acid writhing) models. Cross-check with receptor binding assays (e.g., μ-opioid receptor ).
  • Purity Analysis:
    Re-test compound batches via HPLC-MS to rule out impurities (>99% purity required). Contradictions may arise from degraded samples or stereochemical variations .
  • Pharmacokinetic Profiling:
    Assess plasma stability (e.g., liver microsome assays) and blood-brain barrier penetration (e.g., PAMPA-BBB) to explain efficacy discrepancies .

Q. What computational strategies predict the compound’s molecular targets?

Methodological Answer:

  • Molecular Docking:
    Use AutoDock Vina to screen against targets like orexin receptors or PDEδ. Prioritize binding poses with ΔG < -8 kcal/mol .
  • QSAR Modeling:
    Train models on piperidine derivatives with known activities (e.g., IC₅₀ datasets). Validate with leave-one-out cross-validation (R² > 0.7) .

Q. How can metabolic stability be improved for in vivo applications?

Methodological Answer:

  • Prodrug Design:
    Mask the ester group as a tert-butyl carbonate (stable in plasma, hydrolyzed intracellularly). Test hydrolysis rates in simulated gastric fluid .
  • Formulation Strategies:
    Encapsulate in PEGylated liposomes to enhance half-life. Monitor release kinetics using dialysis membranes (PBS, pH 7.4) .

Q. What analytical methods detect degradation products during stability studies?

Methodological Answer:

  • Forced Degradation:
    Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Analyze via UPLC-PDA-MS to identify degradation pathways .
  • Impurity Profiling:
    Compare retention times and MS/MS fragmentation with synthetic standards (e.g., hydrolyzed amide or oxidized piperidine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.